4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one
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Overview
Description
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound that features a combination of pyridine, dimethoxyphenyl, and trifluoromethylpyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyridine Moiety: This can be achieved through the reaction of 4-bromopyridine with an appropriate aldehyde under basic conditions.
Synthesis of the Dimethoxyphenyl Group:
Coupling Reactions: The final step involves coupling the pyridine and dimethoxyphenyl intermediates with a butanoate derivative under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium or alkyl halides in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its complex structure and functional groups.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Material Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Organochlorine Compounds: Share similar structural features and chemical properties.
Uniqueness
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its combination of pyridine, dimethoxyphenyl, and trifluoromethylpyrimidine moieties, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C24H23F3N4O6S |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino] 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C24H23F3N4O6S/c1-15(16-8-10-28-11-9-16)31-37-22(32)5-4-12-38(33,34)23-29-18(14-21(30-23)24(25,26)27)17-6-7-19(35-2)20(13-17)36-3/h6-11,13-14H,4-5,12H2,1-3H3/b31-15+ |
InChI Key |
ZUIMEEFNDKLYCB-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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